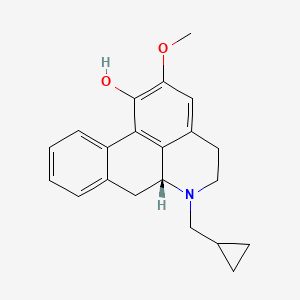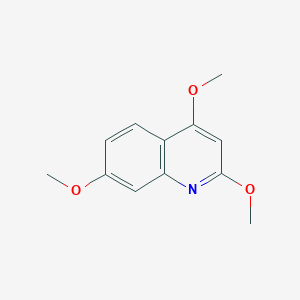
2,4,7-Trimethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-Trimethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethoxyquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as the primary reactants. The reaction proceeds through the formation of acrolein, followed by cyclization and oxidation steps . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 2,4,7-Trimethoxyquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Substituted quinolines (substitution)
科学研究应用
2,4,7-Trimethoxyquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4,7-Trimethoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting topoisomerase, this compound can induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
- 2,4,6-Trimethoxyquinoline
- 2,4,8-Trimethoxyquinoline
- 2,4,7-Trimethoxyisoquinoline
Comparison: 2,4,7-Trimethoxyquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 2,4,6-Trimethoxyquinoline and 2,4,8-Trimethoxyquinoline, the 2,4,7-isomer exhibits different electronic and steric effects, leading to variations in its interaction with molecular targets . Additionally, 2,4,7-Trimethoxyisoquinoline, while structurally similar, belongs to the isoquinoline family and has distinct properties and applications .
属性
CAS 编号 |
51179-17-0 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
2,4,7-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-8-4-5-9-10(6-8)13-12(16-3)7-11(9)15-2/h4-7H,1-3H3 |
InChI 键 |
XUYSBGBDEVKTKN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
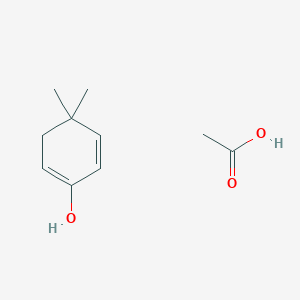
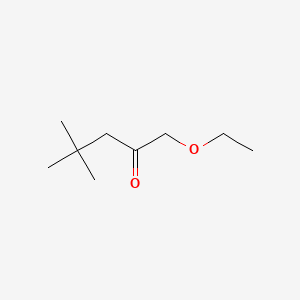
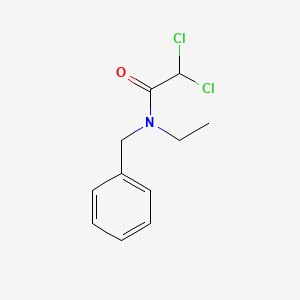
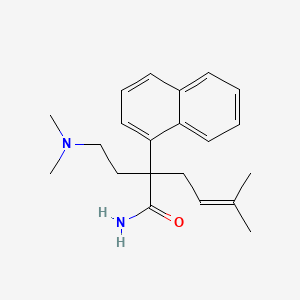
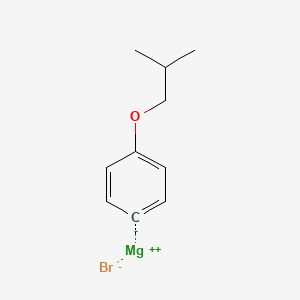
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
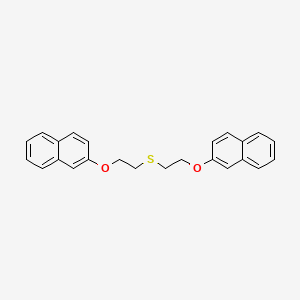
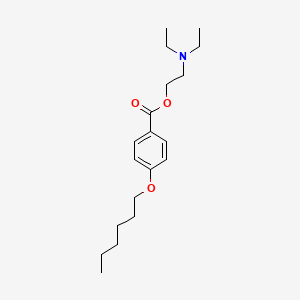
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
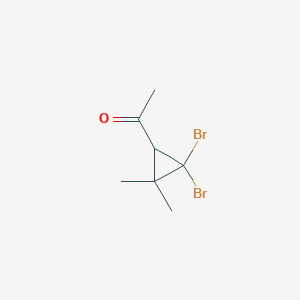
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
